molecular formula C11H14N2O B1294830 Benzoic acid, (2-methylpropylidene)hydrazide CAS No. 63494-84-8

Benzoic acid, (2-methylpropylidene)hydrazide

Cat. No.: B1294830
CAS No.: 63494-84-8
M. Wt: 190.24 g/mol
InChI Key: ISSKOELQNRHIIL-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely studied for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, (2-methylpropylidene)hydrazide typically involves the reaction of benzoic acid hydrazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between benzoic acid hydrazide and 2-methylpropanal in the presence of an acid catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Benzoic acid, (2-methylpropylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, (2-methylpropylidene)hydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell metabolism.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

  • Benzoic acid hydrazide
  • 4-chloro-1-(4-methoxyphenyl)hydrazide
  • Isonicotinic acid hydrazide

Comparison:

  • Benzoic acid hydrazide: Similar in structure but lacks the 2-methylpropylidene group, making it less effective in certain applications.
  • 4-chloro-1-(4-methoxyphenyl)hydrazide: Contains a chloro and methoxy group, which may enhance its antimicrobial properties compared to benzoic acid, (2-methylpropylidene)hydrazide .
  • Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment, it has a different mechanism of action and target specificity .

This compound stands out due to its unique structure, which imparts specific biological activities and industrial applications.

Properties

IUPAC Name

N-(2-methylpropylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKOELQNRHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63494-84-8
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63494-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063494848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (isobutylidene)benzohydrazide
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